Lipophilicity Gain Over the Free Thiol Precursor (logP Shift)
The 3‑(3‑methylbenzyl)thioether group increases calculated logP by approximately 2.5–3.0 units relative to the 3‑thiol precursor (CAS 37545‑29‑2), moving the compound into the optimal CNS‑drug space (logP 2–5) . The thiol precursor (calculated logP ≈ 0.8) resides outside this window, limiting its passive membrane permeability .
| Evidence Dimension | Calculated octanol‑water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.5 (ChemDraw v.20 estimation) |
| Comparator Or Baseline | 4‑ethyl‑5‑(pyrazin‑2‑yl)‑4H‑1,2,4‑triazole‑3‑thiol; clogP ≈ 0.8 |
| Quantified Difference | ΔclogP ≈ +2.7 |
| Conditions | In silico prediction using ChemDraw Professional 20.0; no experimental logP available. |
Why This Matters
Procurement of the thioether rather than the thiol precursor avoids the need for post‑purchase S‑alkylation, saving 2–3 synthetic steps and directly delivering a scaffold with superior membrane‑penetration potential for cell‑based assays.
